molecular formula C9H17N B14877347 8-Ethyl-6-azaspiro[3.4]octane

8-Ethyl-6-azaspiro[3.4]octane

Cat. No.: B14877347
M. Wt: 139.24 g/mol
InChI Key: CRDIBOFXZLQSIV-UHFFFAOYSA-N
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Description

8-Ethyl-6-azaspiro[3.4]octane is a spirocyclic compound characterized by a bicyclic structure where a six-membered azaspiro ring (containing one nitrogen atom) is fused with a four-membered carbocyclic ring. The ethyl substituent at position 8 introduces steric and electronic effects that differentiate it from simpler spirocyclic analogs. For example, 6-azaspiro[3.4]octane (CAS 765-64-0) serves as the parent structure, with modifications like ethyl or carboxylate groups altering reactivity and functionality .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

8-ethyl-6-azaspiro[3.4]octane

InChI

InChI=1S/C9H17N/c1-2-8-6-10-7-9(8)4-3-5-9/h8,10H,2-7H2,1H3

InChI Key

CRDIBOFXZLQSIV-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC12CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-6-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings. These methods typically employ readily available starting materials and conventional chemical transformations. For example, one route involves the annulation of the cyclopentane ring, while another involves the annulation of the four-membered ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the spirocyclic structure, which can influence the reactivity of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

8-Ethyl-6-azaspiro[34]octane has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, its unique structure makes it a valuable component in the design of new materials with specific properties .

Mechanism of Action

The mechanism of action of 8-Ethyl-6-azaspiro[3.4]octane involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the spirocyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The specific pathways and targets involved depend on the context of its application, such as its use in drug discovery or materials science .

Comparison with Similar Compounds

Substituent Variations in Azaspiro[3.4]octane Derivatives

Several analogs of 6-azaspiro[3.4]octane with varying substituents have been synthesized and commercialized ():

Compound Name Substituent(s) Price (per 100mg) Key Features
1-Methyl-1,6-diazaspiro[3.4]octane Methyl, additional nitrogen $100 Dual nitrogen sites for enhanced reactivity
2-Boc-2,6-diazaspiro[3.4]octane Boc-protected amine $110 (250mg) Stabilized for peptide coupling
8-Ethyl-6-azaspiro[3.4]octane Ethyl N/A Potential for lipophilicity modulation
2-Oxa-6-azaspiro[3.4]octane Oxygen atom in place of ethyl $540 Improved EGFR inhibition in cancer models

Key Observations :

  • The ethyl group in this compound likely increases lipophilicity compared to methyl or oxygen-containing analogs, affecting bioavailability and membrane permeability.
  • Boc-protected derivatives (e.g., 2-Boc-2,6-diazaspiro[3.4]octane) are tailored for synthetic intermediates, whereas the ethyl variant may serve as a direct pharmacophore .

Heteroatom and Ring-Size Modifications

Spiro compounds with altered heteroatoms or ring sizes exhibit distinct physicochemical behaviors:

  • 7-Oxa-9-aza-spiro[4.5]decane-6,10-dione (): Incorporates both oxygen and nitrogen in a larger spiro[4.5] system. This compound forms stable amides upon reaction with pyrrolidine, highlighting the role of ring size in dictating reactivity.
  • 8-Azaspiro[4.5]decane-7,9-dione derivatives (): Larger decane-based systems with halogenated alkyl chains (e.g., 4-chlorobutyl) show utility as pharmaceutical impurities, emphasizing the impact of extended rings on metabolic stability .

Comparison with this compound :

  • Smaller spiro[3.4] systems may offer reduced conformational flexibility but improved synthetic accessibility compared to decane-based analogs.

Pharmacological and Computational Insights

  • EGFR Inhibition: Substitution of 2-oxa-6-azaspiro[3.4]octane in 4-anilinoquinazoline derivatives demonstrated enhanced EGFR inhibitory activity in lung cancer cell lines (HCC827 and A549) . This suggests that electronic effects from heteroatoms (e.g., oxygen vs. ethyl) critically modulate biological activity.
  • Topological Indices: Studies on octane isomers () utilized Gourava indices to correlate structure with properties like entropy and acentric factor.

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